molecular formula C20H42 B1617883 10-Methylnonadecane CAS No. 56862-62-5

10-Methylnonadecane

Cat. No.: B1617883
CAS No.: 56862-62-5
M. Wt: 282.5 g/mol
InChI Key: MIKKTERVKUURCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Methylnonadecane is a branched alkane hydrocarbon with the molecular formula C20H42. It is a derivative of nonadecane, where a methyl group is attached to the tenth carbon atom in the chain. This compound is known for its presence in various natural sources and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Methylnonadecane can be synthesized through several methods, including:

    Hydrogenation of Alkenes: One common method involves the hydrogenation of 10-methylnonadecene using a suitable catalyst such as palladium on carbon under high pressure and temperature conditions.

    Grignard Reaction: Another method involves the reaction of a Grignard reagent with a suitable alkyl halide, followed by reduction to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of alkenes or the use of organometallic reagents in large-scale chemical reactors. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into simpler hydrocarbons. Catalysts such as nickel or platinum are often used in these reactions.

    Substitution: Halogenation is a common substitution reaction where halogens like chlorine or bromine replace hydrogen atoms in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of nickel or platinum catalysts.

    Substitution: Halogens (chlorine, bromine) in the presence of light or heat.

Major Products:

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Simpler alkanes.

    Substitution: Halogenated alkanes.

Scientific Research Applications

10-Methylnonadecane has various applications in scientific research, including:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: Studied for its role in the composition of natural waxes and its potential biological activities.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the formulation of lubricants, cosmetics, and other industrial products.

Mechanism of Action

The mechanism of action of 10-Methylnonadecane involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can integrate into lipid bilayers and affect membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can enhance the solubility and stability of hydrophobic drugs.

Comparison with Similar Compounds

    Nonadecane: A straight-chain alkane with the formula C19H40.

    Octadecane: An alkane with the formula C18H38.

    Icosane: An alkane with the formula C20H42.

Uniqueness: 10-Methylnonadecane is unique due to its branched structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. The presence of the methyl group at the tenth carbon atom affects its boiling point, melting point, and reactivity, making it distinct from other similar alkanes.

Properties

IUPAC Name

10-methylnonadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42/c1-4-6-8-10-12-14-16-18-20(3)19-17-15-13-11-9-7-5-2/h20H,4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKKTERVKUURCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336220
Record name 10-Methylnonadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56862-62-5
Record name 10-Methylnonadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Methylnonadecane
Reactant of Route 2
Reactant of Route 2
10-Methylnonadecane
Reactant of Route 3
Reactant of Route 3
10-Methylnonadecane
Reactant of Route 4
Reactant of Route 4
10-Methylnonadecane
Reactant of Route 5
Reactant of Route 5
10-Methylnonadecane
Reactant of Route 6
10-Methylnonadecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.